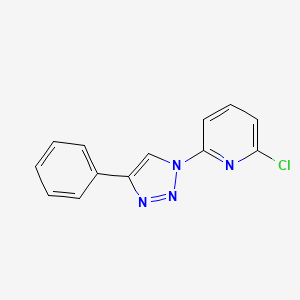
2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both chloro and triazole groups in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine via diazotization followed by azidation.
Preparation of Alkyne: The alkyne precursor is synthesized through standard organic reactions such as Sonogashira coupling.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, such as aryl halides, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products:
Substitution Products: Formation of new compounds with different functional groups replacing the chloro group.
Oxidation Products: Oxidized forms of the triazole ring.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It is used in the design of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used as a probe to study enzyme mechanisms, protein-ligand interactions, and cellular processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, π-π interactions, and coordinate with metal ions, facilitating its binding to biological macromolecules. The chloro group can participate in covalent bonding or act as a leaving group in substitution reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
- 2-Chloro-6-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine
- 2-Chloro-6-(4-ethyl-1H-1,2,3-triazol-1-yl)pyridine
- 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)benzene
Uniqueness: 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is unique due to the presence of both a chloro group and a phenyl-substituted triazole ring. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications. The phenyl group provides additional π-π stacking interactions, while the chloro group offers sites for further functionalization.
Properties
Molecular Formula |
C13H9ClN4 |
|---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
2-chloro-6-(4-phenyltriazol-1-yl)pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-12-7-4-8-13(15-12)18-9-11(16-17-18)10-5-2-1-3-6-10/h1-9H |
InChI Key |
FHOYXJPXSNVVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



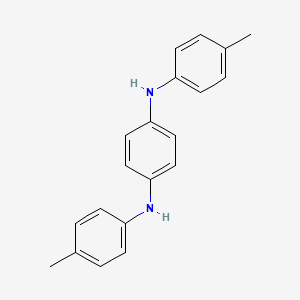
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
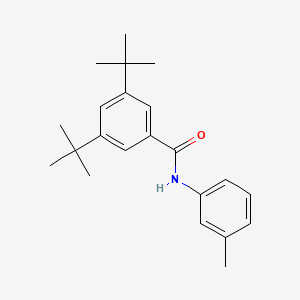
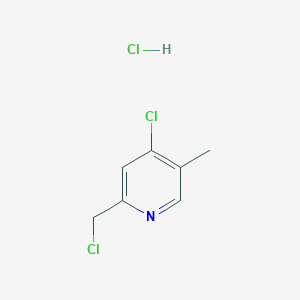
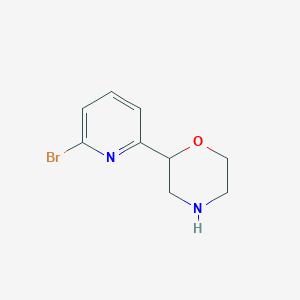
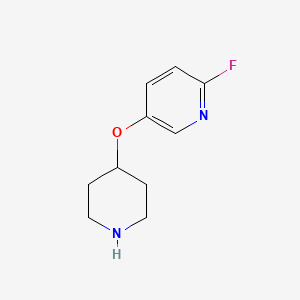
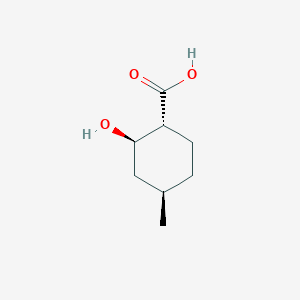
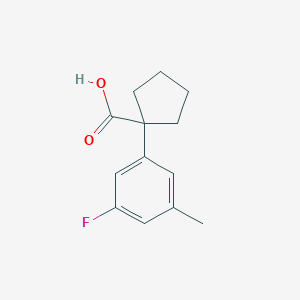
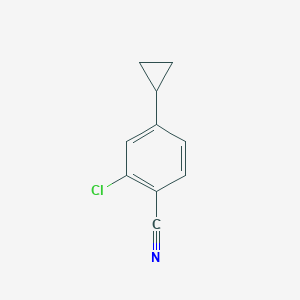
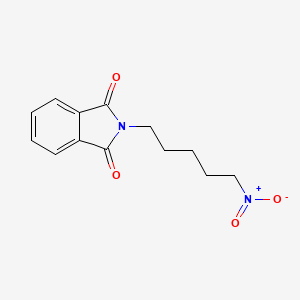
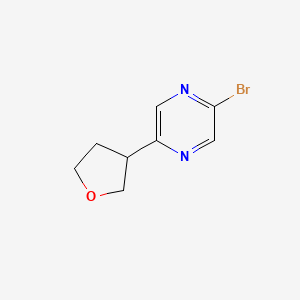
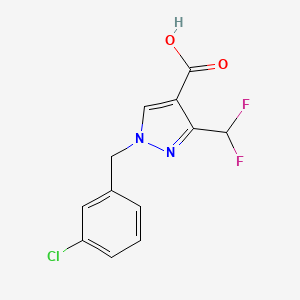
![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)
